molecular formula C13H19NO3S B6644444 3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid

3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid

Cat. No.: B6644444
M. Wt: 269.36 g/mol
InChI Key: ZUXDDEBEHNQHST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound is also known as AZT or Azetidine and is a derivative of thiophene.

Mechanism of Action

The mechanism of action of 3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes that are essential for the survival and replication of viruses, bacteria, and cancer cells. It may also work by modulating the immune system and promoting the production of cytokines and other signaling molecules that are involved in the body's defense against pathogens and cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on the specific application and dosage used. However, some general effects include the inhibition of viral, bacterial, and cancer cell growth, the modulation of the immune system, and the promotion of neuroprotection.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid in lab experiments include its high potency, selectivity, and low toxicity. However, some limitations include the need for further studies to determine its optimal dosage and administration route, as well as its potential side effects.

Future Directions

There are numerous future directions for the research and development of 3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid. Some potential areas of investigation include its use as a therapeutic agent for viral, bacterial, and cancer infections, as well as its potential use in the treatment of neurological disorders and immune-mediated diseases. Additionally, further studies are needed to determine the optimal dosage, administration route, and potential side effects of the compound.

Synthesis Methods

The synthesis of 3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid involves the reaction of thiophene-2-carboxylic acid with azetidine-1-methanol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

The potential applications of 3-[[2-(Hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid are diverse and varied. The compound has been studied for its potential use as an antiviral, antibacterial, and anticancer agent. It has also been investigated for its neuroprotective properties and its ability to modulate the immune system.

Properties

IUPAC Name

3-[[2-(hydroxymethyl)azepan-1-yl]methyl]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c15-9-11-4-2-1-3-6-14(11)8-10-5-7-18-12(10)13(16)17/h5,7,11,15H,1-4,6,8-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXDDEBEHNQHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(N(CC1)CC2=C(SC=C2)C(=O)O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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